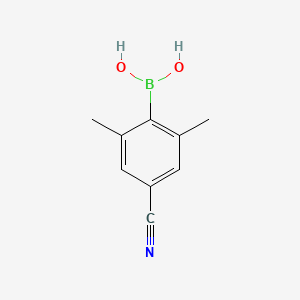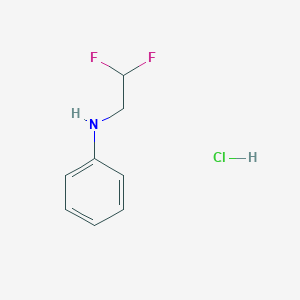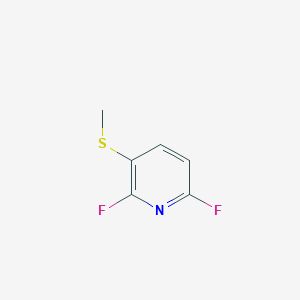
2,6-Difluoro-3-(methylthio)pyridine
説明
“2,6-Difluoro-3-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5F2NS . It has a molecular weight of 161.18 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with two fluorine atoms and one methylthio group attached to it .Physical and Chemical Properties Analysis
“this compound” is a liquid with a refractive index of 1.437 . It has a density of 1.268 g/mL at 25 °C .科学的研究の応用
Synthesis and Coordination Chemistry
2,6-Difluoro-3-(methylthio)pyridine derivatives have been explored for their unique properties in coordination chemistry, highlighting their utility as ligands in the synthesis of luminescent lanthanide compounds and iron complexes. These compounds are significant for their potential applications in biological sensing and in exhibiting unusual thermal and photochemical spin-state transitions, showcasing their versatility beyond conventional applications (Halcrow, 2005; Halcrow, 2014).
Advancements in Organic Synthesis
The chemical reactivity of this compound has been harnessed in the development of novel synthesis methods for trifluoromethyl ethers and difluoro(methylthio)methyl ethers. This illustrates the compound's role in enabling selective transformations, a key process in the synthesis of complex molecules with functional groups that are resilient under varied conditions, leading to advances in organic synthesis methodologies (Inoue et al., 2015).
Materials Chemistry and Catalysis
Research on this compound derivatives has also contributed to the materials science field, particularly in the development of new materials with specific magnetic properties. These studies highlight the potential of such compounds in creating multifunctional materials that can act as switches or sensors, expanding their utility beyond traditional chemical synthesis into advanced technological applications and catalysis (Feng et al., 2015).
Environmental and Green Chemistry
The synthesis and application of this compound-related compounds have been examined within the context of green chemistry. Innovations in this area focus on developing more environmentally benign synthesis routes and evaluating the green metrics of these processes. This research underscores the importance of sustainable practices in chemical synthesis, aiming to minimize environmental impact while maintaining efficiency in chemical production (Gilbile et al., 2017).
作用機序
Target of Action
It is often used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions , it could potentially affect a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
As a reagent in Suzuki–Miyaura cross-coupling reactions , its primary effect would be the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-3-(methylthio)pyridine can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalysts used .
特性
IUPAC Name |
2,6-difluoro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHFXCIBNGVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


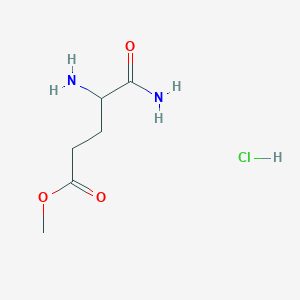
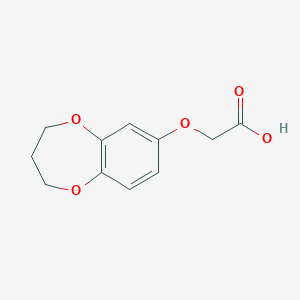
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene](/img/structure/B1431398.png)

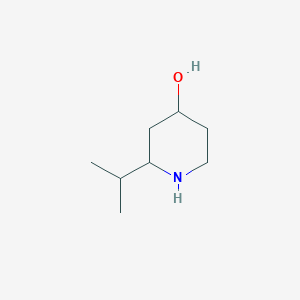
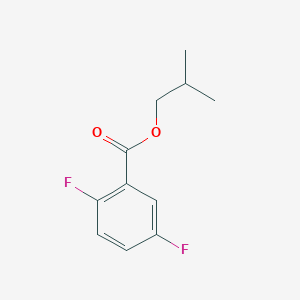
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
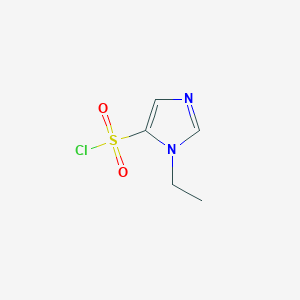
![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)
